5-Fluoropyridine-3-sulfonyl chloride
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Overview
Description
5-Fluoropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClFNO2S It is a derivative of pyridine, where the pyridine ring is substituted with a fluorine atom at the 5-position and a sulfonyl chloride group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyridine-3-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-3-bromopyridine.
Grignard Reaction: The 5-fluoro-3-bromopyridine is treated with isopropyl magnesium bromide to form 5-fluoro-3-pyridine magnesium bromide.
Sulfur Dioxide Introduction: Sulfur dioxide gas is introduced to the reaction mixture.
Sulfonyl Chloride Formation: The final step involves treating the intermediate with sulfonyl chloride to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient reactors, precise control of reaction conditions, and effective purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form corresponding sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) are used to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example:
- Reaction with amines forms sulfonamide derivatives.
- Reaction with alcohols forms sulfonate ester derivatives.
- Reaction with thiols forms sulfonothioate derivatives.
Scientific Research Applications
5-Fluoropyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the sulfonyl chloride group is replaced by other functional groups. The fluorine atom on the pyridine ring also influences the compound’s reactivity by withdrawing electron density from the ring, making it less nucleophilic and more stable under certain conditions .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoropyridine-2-sulfonyl chloride
- 5-Fluoropyridine-4-sulfonyl chloride
- 3-Fluoropyridine-2-sulfonyl chloride
Uniqueness
5-Fluoropyridine-3-sulfonyl chloride is unique due to the specific positioning of the fluorine and sulfonyl chloride groups on the pyridine ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to other fluoropyridine sulfonyl chlorides, the 3-position substitution provides distinct electronic and steric properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
5-fluoropyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-1-4(7)2-8-3-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAMEVYXVKKALC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060802-49-4 |
Source
|
Record name | 5-fluoropyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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